![molecular formula C17H16N2O3S2 B2370187 3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886916-57-0](/img/structure/B2370187.png)
3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as ESI-09 and is a potent and selective inhibitor of Wnt signaling.
Applications De Recherche Scientifique
Antimalarial and Antiviral Applications
Research has explored sulfonamide derivatives for their potential in treating diseases such as malaria and COVID-19. For instance, studies have shown that certain sulfonamide compounds exhibit significant antimalarial activity, with some derivatives displaying promising ADMET properties and low cytotoxicity, making them potential candidates for further antimalarial drug development (Fahim & Ismael, 2021). Moreover, the same research highlighted their use in molecular docking studies to assess binding energy against SARS-CoV-2 proteins, suggesting a broader antiviral application.
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been a significant area of interest. Various studies have synthesized and evaluated sulfonamide-based compounds, demonstrating their ability to inhibit cancer cell growth. For example, indapamide derivatives have been studied for their proapoptotic activity on melanoma cell lines, with certain compounds showing high levels of growth inhibition (Yılmaz et al., 2015). This research indicates the potential of sulfonamide derivatives as anticancer agents, warranting further investigation into their mechanisms of action and therapeutic efficacy.
Antimicrobial and Antifungal Properties
Sulfonamide derivatives have also been investigated for their antimicrobial and antifungal properties. Research has identified compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019). These findings suggest the potential of these compounds in developing new antimicrobial and antifungal treatments.
Insecticidal Activity
Some studies have explored the insecticidal properties of sulfonamide-based compounds. Flubendiamide, for example, has shown extremely strong insecticidal activity, particularly against lepidopterous pests, indicating a novel mode of action distinct from commercial insecticides (Tohnishi et al., 2005). This research highlights the potential for developing new, safer insecticides based on sulfonamide chemistry.
Propriétés
IUPAC Name |
3-ethylsulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)13-6-4-5-12(10-13)16(20)19-17-18-14-8-7-11(2)9-15(14)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKBKAKYYUTONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

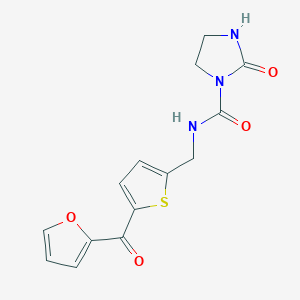
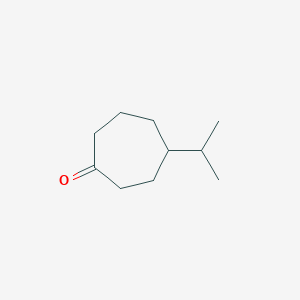
![N-(2-methoxybenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
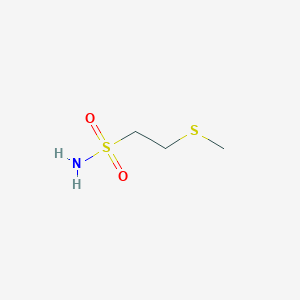
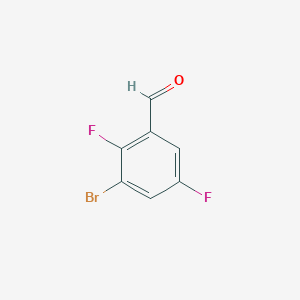
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)
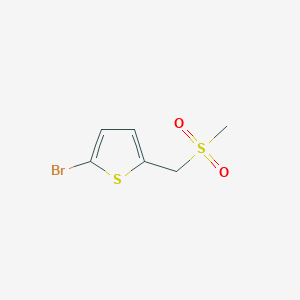
![N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370119.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2370121.png)
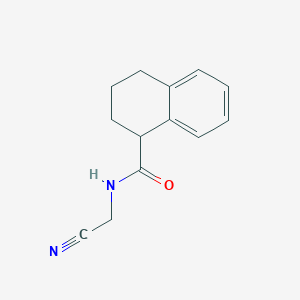

![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)
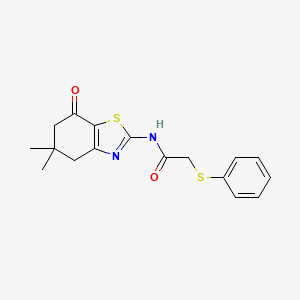
![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4(1H)-one](/img/structure/B2370127.png)